6-Chlorotetrazolo[1,5-a]pyridine
CAS No.: 242815-91-4
Cat. No.: VC7877318
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56 g/mol
* For research use only. Not for human or veterinary use.
![6-Chlorotetrazolo[1,5-a]pyridine - 242815-91-4](/images/structure/VC7877318.png)
Specification
CAS No. | 242815-91-4 |
---|---|
Molecular Formula | C5H3ClN4 |
Molecular Weight | 154.56 g/mol |
IUPAC Name | 6-chlorotetrazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C5H3ClN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H |
Standard InChI Key | LNZZACOLEATCOE-UHFFFAOYSA-N |
SMILES | C1=CC2=NN=NN2C=C1Cl |
Canonical SMILES | C1=CC2=NN=NN2C=C1Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Chlorotetrazolo[1,5-a]pyridine (C₅H₃ClN₄) consists of a pyridine ring fused to a tetrazole moiety, with a chlorine atom at the 6-position . The tetrazole ring exists in equilibrium with an azide form, a phenomenon termed valence tautomerization . This equilibrium is critical to the compound’s reactivity and stability.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₅H₃ClN₄ |
Molecular Weight | 154.56 g/mol |
CAS Number | 242815-91-4 |
InChI Key | LNZZACOLEATCOE-UHFFFAOYSA-N |
Tautomerization Dynamics
The tetrazole ↔ azide equilibrium is influenced by substituent effects and environmental conditions. Halogens like chlorine stabilize the tetrazole form due to their electron-withdrawing nature, as demonstrated by NMR studies . Slow exchange rates on the NMR timescale allow quantification of equilibrium constants, with the tetrazole form dominating in polar solvents like DMSO .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The most common method involves reacting pyridine N-oxides with sulfonyl or phosphoryl azides. Diphenyl phosphorazidate is preferred for its high yields (~74–94%) under reflux conditions . For example, 6,8-dichlorotetrazolo[1,5-a]pyridine is synthesized via diazotization of 3,5-dichloro-2-hydrazinopyridine .
Table 2: Synthesis Methods Comparison
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Pyridine N-oxide route | Diphenyl phosphorazidate | Reflux, 3–12 h | 74–94 |
Diazotization | NaN₃, HCl | 65°C, 70 h | 71–87 |
Photochemical | UV light, Ar matrix | Low temperature | N/A |
Advanced Techniques
Microwave and ultrasound irradiation enhance reaction efficiency. For instance, microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields >90% . Photochemical methods enable ring expansion to 1,3-diazepines, though yields are moderate (50–70%) .
Spectroscopic Characterization and Tautomerization Studies
NMR Spectroscopy
¹H and ¹³C NMR spectra distinguish tetrazole and azide forms. For 6-chlorotetrazolo[1,5-a]pyridine, the tetrazole form shows resonances at δ 8.80 (d, J = 1.5 Hz) and 7.69 (d, J = 1.5 Hz), while the azide form exhibits peaks at δ 8.17 and 7.64 . ¹⁵N NMR further confirms tautomerization, with labeled nitrogen atoms appearing at −260 ppm (tetrazole) and −125 ppm (azide) .
IR and UV-Vis Analysis
IR spectroscopy identifies azide stretches (~2140 cm⁻¹) and tetrazole ring vibrations (~1477 cm⁻¹) . UV-Vis spectra reveal absorption maxima at 330 nm for the azide form, shifting to 290 nm upon tautomerization .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine substituent undergoes facile substitution with alkoxides or amines. For example, treatment with NaOMe/MeOH replaces chlorine with methoxy, yielding 6-methoxytetrazolo[1,5-a]pyridine .
Photochemical Reactions
UV irradiation induces ring expansion to 1,3-diazepines or cleavage to cyanovinylketenimines. These products are valuable intermediates in medicinal chemistry .
Table 3: Representative Derivatives
Derivative | Reaction Conditions | Application |
---|---|---|
6-Methoxy analog | NaOMe/MeOH, 25°C | Drug candidate scaffold |
1,3-Diazepine | UV light, Ar matrix | Enzyme inhibitor |
Cyanovinylketenimine | Photolysis, 12 K | Mechanistic studies |
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